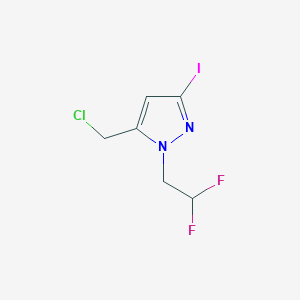
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide represents a sophisticated intersection of organic chemistry, pharmacology, and material science. This compound belongs to a class of molecules known for their complex structure and significant biological activities, making them valuable in various scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide typically involves a multi-step process:
Starting Materials: : Begin with commercially available isoquinoline derivatives, thiophene compounds, and sulfonyl chlorides.
Key Steps
Formation of the dihydroisoquinoline ring via Pictet-Spengler reaction or hydrogenation.
Introduction of the thiophene moiety through cross-coupling reactions like Suzuki or Heck reaction.
Sulfonamide formation via reaction with sulfonyl chloride in the presence of a base like pyridine or triethylamine.
Reaction Conditions: : Typically performed under inert atmosphere (nitrogen or argon), controlled temperature ranges (0-100°C), and using solvents such as dichloromethane, toluene, or DMF.
Industrial Production Methods: : Industrial synthesis might scale these reactions using flow chemistry techniques or batch reactors, optimizing for yield, purity, and cost-effectiveness. Automation and real-time monitoring could ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations at various positions, especially on the isoquinoline and thiophene rings, using reagents like PCC or DMSO-NaHCO₃.
Reduction: : Reduction reactions, particularly hydrogenation, can further saturate the aromatic rings or reduce any nitro or carbonyl functionalities.
Substitution: : Electrophilic and nucleophilic substitutions are feasible, particularly on the aromatic rings and sulfonamide group, using halogens, nitrating agents, or strong nucleophiles.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like KMnO₄, NaOCl, or H₂O₂ under mild to moderate conditions.
Reduction: : Employing hydrogen gas with Pd/C or PtO₂ catalysts, or chemical reducing agents like LiAlH₄.
Substitution: : Utilizing halogenating agents (Cl₂, Br₂), nitrating mixtures (HNO₃/H₂SO₄), or strong bases/nucleophiles (NaNH₂, Grignard reagents).
Major Products: : Depending on the reaction, products include oxidized or reduced derivatives, halogenated compounds, nitrated aromatics, and various substituted derivatives.
Scientific Research Applications
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide finds applications in:
Chemistry: : As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Probing biological pathways, as potential enzyme inhibitors, or interacting with specific receptors.
Medicine: : Potential use in drug discovery, especially for targeting specific molecular pathways involved in diseases.
Industry: : As an intermediate in the production of specialty chemicals, polymers, or advanced materials.
Mechanism of Action
The compound's mechanism of action typically involves:
Molecular Targets: : Binding to specific enzymes, receptors, or ion channels, affecting their function.
Pathways: : Modulating signaling pathways, potentially involving kinases, G-protein-coupled receptors, or transcription factors.
Comparison with Similar Compounds
Compared to other compounds in its class, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide exhibits unique properties due to:
Structural Uniqueness: : The combination of isoquinoline, thiophene, and sulfonamide groups.
Chemical Behavior: : Its reactivity under various conditions, making it versatile in synthetic chemistry.
Biological Activity: : Specific interactions with biological targets.
Similar Compounds
N-(2-quinolinyl)-4-fluorobenzenesulfonamide
N-(2-thiophen-2-yl)-3,4-dihydroisoquinoline
4-fluoro-3-methyl-N-(2-thiophen-2-yl)benzenesulfonamide
Each of these compounds shares some structural similarities but offers distinct reactivity and biological profiles.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-4-fluoro-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2S2/c1-16-13-19(8-9-20(16)23)29(26,27)24-14-21(22-7-4-12-28-22)25-11-10-17-5-2-3-6-18(17)15-25/h2-9,12-13,21,24H,10-11,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSXBAREFOGVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Fluoro-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2433349.png)
![3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-cycloheptylpropanamide](/img/structure/B2433351.png)



![Tert-butyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2433356.png)





![2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2433370.png)


